
XCT790
Übersicht
Beschreibung
XCT790 is a synthetic compound known for its role as a selective inverse agonist of the estrogen-related receptor alpha (ERRα). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to inhibit ERRα-induced transcriptional activity and has demonstrated antitumor effects in various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
XCT790 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: this compound hat sich als vielversprechend erwiesen, das Wachstum verschiedener Krebszelllinien zu hemmen, darunter Brust-, Prostata-, Kolon-, Nebennierenrinden- und Eierstockkrebs. .
Stoffwechselstudien: this compound wird verwendet, um die Mitochondrienfunktion und den Energiestoffwechsel zu untersuchen.
Endokrinologie: this compound wird verwendet, um die Rolle von ERRα in der endokrinen Signalgebung und seine Auswirkungen auf verschiedene physiologische Prozesse zu untersuchen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die Ligandenbindungsdomäne von ERRα bindet, was zur Hemmung seiner transkriptionellen Aktivität führt. Dies führt zur Herunterregulierung von Zielgenen, die an Zellproliferation und Überleben beteiligt sind. Darüber hinaus wirkt this compound als mitochondrialer Entkoppler, der den elektrochemischen Gradienten über die Mitochondrienmembran stört und zu einer Abnahme der ATP-Produktion führt .
Ähnliche Verbindungen:
- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amin (Verbindung 1)
- 1-(2,5-Diethoxy-benzyl)-3-phenyl-area-Analoga (Verbindungen 2 und 3)
Vergleich: this compound ist einzigartig in seiner hohen Selektivität und Potenz als inverser Agonist von ERRα. Im Vergleich zu ähnlichen Verbindungen hat this compound eine stärkere Bindungsaffinität zu ERRα, wobei es hauptsächlich mit Schlüsselresten in der Ligandenbindungstasche interagiert. Dies führt zu einer effektiveren Hemmung der ERRα-Aktivität und stärkeren Antitumorwirkungen .
Wirkmechanismus
Target of Action
XCT790 is a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) . ERRα is structurally similar to classical estrogen receptors (ERs), but is considered to be an orphan nuclear receptor . ERRα plays a significant role in regulating uterine endometrial cancer progression .
Mode of Action
This compound interacts with ERRα within its ligand-binding domain . It significantly inhibits ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene, in a concentration-dependent manner . This compound suppresses colony formation and cell proliferation without cytotoxicity, and induces apoptosis .
Biochemical Pathways
This compound affects the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in cell growth and proliferation . This compound also uncouples oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression .
Pharmacokinetics
Its effects have been observed both in vitro and in vivo, suggesting that it has bioavailability sufficient for these contexts .
Result of Action
This compound has been found to cause cell cycle arrest at the mitotic phase . It significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight, in xenograft models . This compound also suppresses the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of cancer cells .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, combination therapy of this compound with paclitaxel has been found to elicit a synergistic inhibitory effect . .
Biochemische Analyse
Biochemical Properties
XCT790 interacts with the estrogen-related receptor alpha (ERRα), acting as a potent and selective inverse agonist . This interaction with ERRα leads to the uncoupling of oxygen consumption from ATP production in mitochondria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly inhibit ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene . This compound also suppresses colony formation and cell proliferation in a concentration and time-dependent manner without cytotoxicity, and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ERRα, leading to the inhibition of ERRα’s constitutive activity in both biochemical and cell-based assays . This compound has been shown to cause cell cycle arrest at the mitotic phase . It also inhibits Akt and mTOR phosphorylation, but does not significantly affect PI3K levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It significantly inhibits ERRα-induced in vitro transcriptional activity over time . This compound also suppresses colony formation and cell proliferation in a concentration and time-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitochondrial electron transport chain . It uncouples oxygen consumption from ATP production in mitochondria, disrupting the normal metabolic flux .
Transport and Distribution
Given its effects on mitochondrial function, it is likely that this compound is transported to and has effects within the mitochondria .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its effects on mitochondrial function . Its activity within the mitochondria leads to the uncoupling of oxygen consumption from ATP production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: XCT790 is synthesized through a multi-step chemical process. The key steps involve the formation of a thiadiazole ring and the introduction of trifluoromethyl groups. The synthetic route typically includes the following steps:
- Formation of the thiadiazole ring by reacting appropriate precursors under controlled conditions.
- Introduction of trifluoromethyl groups through nucleophilic substitution reactions.
- Coupling of the thiadiazole ring with a methoxyphenyl group to form the final compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: XCT790 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Analoga zu bilden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Trifluormethylgruppen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und tert-Butylhydroperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte und reduzierte Derivate von this compound sowie substituierte Analoga mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Compound 1)
- 1-(2,5-diethoxy-benzyl)-3-phenyl-area analogues (Compounds 2 and 3)
Comparison: XCT790 is unique in its high selectivity and potency as an inverse agonist of ERRα. Compared to similar compounds, this compound has a stronger binding affinity to ERRα, primarily interacting with key residues in the ligand-binding pocket. This results in more effective inhibition of ERRα activity and greater antitumor effects .
Eigenschaften
IUPAC Name |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNFOOGGLSBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F9N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426088 | |
| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725247-18-7 | |
| Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)
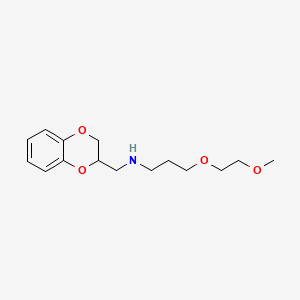
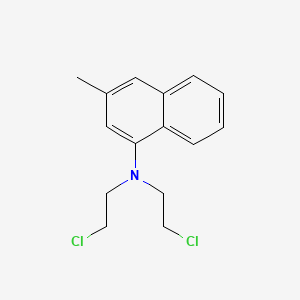
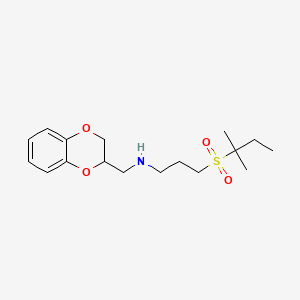

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)
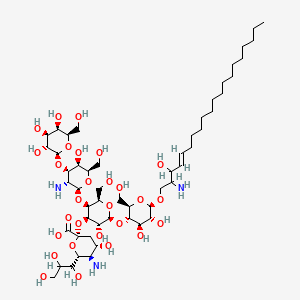
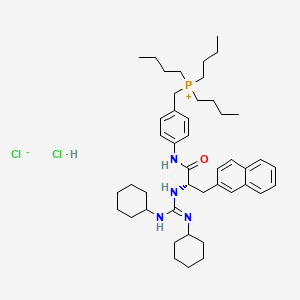

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)


